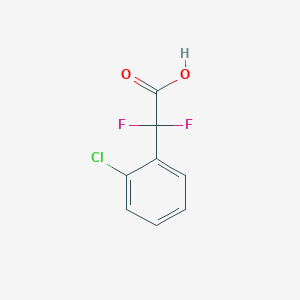

2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGDBVUFFAFBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674962 | |

| Record name | (2-Chlorophenyl)(difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-78-5 | |

| Record name | 2-Chloro-α,α-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Chlorophenyl)-2,2-difluoroacetic acid CAS number 1150164-78-5

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic acid (CAS: 1150164-78-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1150164-78-5), a fluorinated aromatic carboxylic acid of significant interest to the medicinal chemistry and drug development communities. The document delineates its physicochemical properties, explores potential synthetic pathways, and details its emerging applications, particularly as a versatile building block for advanced therapeutic modalities such as protein degraders.[1] We further present representative analytical methodologies for quality control and outline critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and scientists leveraging this compound in their discovery and development pipelines.

Physicochemical Characteristics and Structural Insights

This compound is a solid, typically appearing as a white or pale yellow crystalline powder at room temperature.[2] Its structure is characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a geminal difluoroacetic acid moiety. This unique combination of functional groups imparts specific properties that are highly valuable in drug design.

The introduction of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a molecule.[2] The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, while modulating the acidity (pKa) of the adjacent carboxylic acid. The ortho-chloro substituent influences the molecule's conformation and can participate in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1150164-78-5 | [1][3][4] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][4][5] |

| Molecular Weight | ~206.57 g/mol | [2][4][5] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Limited solubility in water; soluble in DMSO | [2] |

| Storage | Store at room temperature in a dry, well-ventilated area | [1][6] |

Synthesis Strategies

While specific, validated synthetic routes for this compound are not extensively detailed in peer-reviewed literature, general methodologies for analogous compounds provide a clear path forward. The primary strategies involve the construction of the difluoroacetic acid moiety on a pre-existing chlorophenyl scaffold or the coupling of the two key fragments.

Potential synthetic approaches include:

-

Direct Fluorination : This could involve the fluorination of a suitable precursor, such as 2-(2-chlorophenyl)acetic acid, using specialized fluorinating agents.[2]

-

Substitution Reactions : A common strategy involves reacting a chlorinated phenol derivative with a difluoroacetic acid equivalent.[2]

-

Hydrolysis of Nitrile Precursors : A robust and scalable method involves the acid-catalyzed hydrolysis of 2-(2-chlorophenyl)-2,2-difluoroacetonitrile. This approach is widely used for the synthesis of related aryl acetic acids.[7]

Caption: Generalized workflow for the synthesis of the title compound.

Representative Protocol: Hydrolysis of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile

This protocol is a representative example based on established chemical principles for nitrile hydrolysis.[7]

-

Reaction Setup : To a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add a 70% aqueous solution of sulfuric acid.

-

Reagent Addition : While stirring, slowly add 2-(2-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq) to the sulfuric acid solution. The addition should be controlled to maintain the reaction temperature below 90°C.

-

Hydrolysis : Once the addition is complete, heat the reaction mixture to 110-120°C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC. The rationale for using strong acid and heat is to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid.

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it over crushed ice. This will precipitate the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid and water-soluble impurities.

-

Drying : Dry the product under vacuum at 50-60°C to a constant weight to yield the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a specialized building block in the synthesis of complex, biologically active molecules.[2] Its designation by suppliers as a "Protein Degrader Building Block" highlights its relevance in the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.[1]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be incorporated into the "warhead" component of a PROTAC, which is responsible for binding to the target protein of interest.

Caption: Conceptual structure of a PROTAC utilizing the title compound.

The rationale for its use stems from the physicochemical properties conferred by its unique structure:

-

Metabolic Stability : The gem-difluoro group protects the adjacent position from oxidative metabolism, a common liability in drug candidates.

-

Modulated Acidity : The fluorine atoms lower the pKa of the carboxylic acid, which can be fine-tuned for optimal interaction with target binding sites or to improve pharmacokinetic properties.

-

Conformational Constraint and Halogen Bonding : The 2-chloro substituent provides steric influence and can act as a halogen bond donor, forming specific, stabilizing interactions within a protein's active site.

While direct biological activity of the title compound is not widely reported, derivatives of structurally similar molecules have shown potent activities, such as cannabinoid-1 receptor antagonism for the potential treatment of obesity, underscoring the therapeutic potential of this chemical scaffold.[8]

Analytical and Quality Control Methodologies

Ensuring the identity and purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a highly suitable method for its analysis.

Caption: Standard workflow for the analytical characterization by LC-MS/MS.

Representative Protocol: LC-MS/MS Purity Assay

This protocol is adapted from standard methods for analyzing polar, halogenated organic acids.[9][10]

-

Standard & Sample Preparation :

-

Prepare a 1.0 mg/mL stock solution of the compound in methanol.

-

Create a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare the analysis sample by dissolving a precisely weighed amount of the compound in methanol to a concentration of ~1.0 mg/mL, then dilute to 10 µg/mL with 50:50 acetonitrile/water.

-

Rationale: Using a solvent mixture similar to the mobile phase ensures good peak shape.

-

-

Chromatographic Conditions :

-

Instrument : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 2 µL.

-

Rationale: Formic acid is used to protonate the carboxylic acid, improving retention and ionization efficiency. A gradient elution is necessary to ensure elution of the analyte and any potential impurities with different polarities.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization, Negative (ESI-).

-

MRM Transition : Monitor the transition from the deprotonated parent ion [M-H]⁻ (m/z ~205.0) to a characteristic fragment ion.

-

Rationale: ESI in negative mode is ideal for acidic compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

-

Safety, Handling, and Storage

This compound is a chemical that must be handled with appropriate precautions. It is classified as harmful and an irritant.[6][11]

Table 2: GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [6][12][13] |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 | [6][11] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [6][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [6][11] |

Required Protocols

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][13]

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][15] Keep away from incompatible substances such as strong oxidizing agents and strong bases.

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[6][13]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][14]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][14]

-

Conclusion

This compound is a highly functionalized building block with significant potential in modern drug discovery. Its distinct structural features—a conformationally influencing ortho-chloro group and a metabolically robust, pKa-modulating gem-difluoroacetic acid moiety—make it an attractive component for designing targeted therapeutics, especially protein degraders. Understanding its properties, synthesis, and handling is essential for researchers aiming to leverage its unique chemical architecture to develop next-generation medicines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Buy this compound | 1150164-78-5 [smolecule.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. 1150164-78-5 | MFCD12026026 | this compound [aaronchem.com]

- 6. aksci.com [aksci.com]

- 7. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 8. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 [sigmaaldrich.com]

- 12. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] The unique combination of a chlorophenyl group and difluoroacetic acid moiety imparts specific electronic and steric properties that can influence its chemical reactivity, biological activity, and material characteristics. This guide provides a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational information for this compound is summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 1150164-78-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][3] |

| Molecular Weight | 206.57 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl | [1] |

| InChI Key | KKGDBVUFFAFBFG-UHFFFAOYSA-N | [1] |

The molecular structure, characterized by a carboxylic acid group attached to a difluorinated carbon, which is in turn bonded to a 2-chlorophenyl ring, is a key determinant of its chemical behavior.

Known and Predicted Physicochemical Properties

Physical State and Appearance

At room temperature, this compound is a white to pale yellow crystalline powder or solid.[1] This is a typical presentation for many aromatic carboxylic acids.

Melting and Boiling Points

Specific experimental data for the melting and boiling points of this compound are not currently published. However, we can estimate these values by examining related compounds. For instance, the isomeric 2,2-Difluoro-2-(4-chlorophenyl)acetic acid has a reported melting point of 86 to 88°C and a predicted boiling point of 288.8 ± 35.0 °C at 760 mmHg.[6][7] The parent compound, difluoroacetic acid, has a melting point of -1°C and a boiling point of 132-134°C.[1][8] The presence of the chlorophenyl group in the target molecule significantly increases the molecular weight and intermolecular interactions, leading to an expected higher melting and boiling point compared to difluoroacetic acid.

Solubility Profile

The solubility of this compound is limited in water, a characteristic common to many halogenated aromatic carboxylic acids.[1] It does, however, show solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This solubility pattern arises from its amphiphilic nature, with the polar carboxylic acid group and the hydrophobic chlorophenyl and difluoromethyl groups.

Acidity (pKa)

The acidity of a carboxylic acid is a critical parameter, particularly in the context of drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental pKa for this compound is not available, we can estimate it based on the strong electron-withdrawing effects of the fluorine and chlorine substituents. The parent difluoroacetic acid has a pKa of approximately 1.33.[8] The presence of the 2-chlorophenyl group is expected to further increase the acidity through inductive electron withdrawal. Therefore, the pKa of this compound is predicted to be in the range of 1.5-2.5, making it a moderately strong acid.[1]

Experimental Protocols for Physicochemical Property Determination

To address the data gaps for this compound, the following standard experimental protocols are recommended.

Workflow for Physicochemical Characterization

Caption: A generalized workflow for the comprehensive physicochemical characterization of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Methodology:

-

Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).

-

Accurately weigh 1-5 mg of the dried this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow versus temperature. The onset of the melting endotherm is taken as the melting point.

-

Determination of Solubility

-

Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution in a specific solvent at a given temperature.

-

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of pKa by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.

-

Methodology:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by calculating the first derivative of the curve.

-

Spectroscopic Data

While a full spectroscopic analysis is beyond the scope of this guide, the following techniques are essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, confirming the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-F and C-Cl bonds.

Synthesis and Potential Applications

The synthesis of this compound can be achieved through various organic synthesis routes, often involving fluorination of a suitable precursor.[1] Its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: The incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

-

Agrochemicals: Halogenated aromatic compounds are a well-established class of herbicides and pesticides.

-

Materials Science: Fluorinated organic molecules are explored for their unique properties in creating advanced materials.[1]

Conclusion

This compound is a compound of interest with a defined chemical identity but with gaps in its publicly available physicochemical data. This guide has provided a summary of the known properties, estimations for the unknown parameters based on structural analogy, and detailed experimental protocols for their determination. The provided methodologies offer a robust framework for researchers to fully characterize this and similar compounds, enabling further exploration of their potential applications.

References

- 1. Buy this compound | 1150164-78-5 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-(4-chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 [amp.chemicalbook.com]

- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid from o-Chloroacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The gem-difluoroalkyl group (CF₂) is of particular interest, and α,α-difluoroaryl acetic acids are valuable building blocks for synthesizing complex pharmaceutical agents.[1][2] This guide provides an in-depth examination of a robust synthetic pathway to produce 2-(2-chlorophenyl)-2,2-difluoroacetic acid, a key intermediate, starting from the readily available o-chloroacetophenone. The core of this synthesis involves a sophisticated oxidative rearrangement-fluorination reaction, a powerful method for transforming an acetophenone's acetyl group into a difluoroacetic acid moiety. This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol, and discusses critical parameters for process optimization, serving as a practical resource for chemists in the field.

Introduction: The Strategic Importance of Difluorinated Synthons

The synthesis of fluorinated organic compounds presents unique challenges due to the high reactivity of many fluorinating agents and the potential for competing side reactions. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) and the difluoromethylene group (-CF₂-) are particularly significant. The 2,2-difluoroacetic acid moiety can act as a lipophilic bioisostere of hydroxyl, amino, or thiol groups, and its inclusion can profoundly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

The transformation of an aryl methyl ketone (Ar-CO-CH₃) into an α,α-difluoroaryl acetic acid (Ar-CF₂-COOH) is a non-trivial synthetic challenge that requires more than a simple α-fluorination. Direct fluorination of the methyl group is difficult, and alternative strategies must be employed. The most elegant and efficient methods often involve a rearrangement reaction where the aryl group migrates, followed by the introduction of the fluorine atoms. This guide focuses on a well-established approach utilizing hypervalent iodine reagents in the presence of a fluoride source, which facilitates a one-pot oxidative rearrangement and fluorination process.

Overall Synthetic Scheme

The conversion of o-chloroacetophenone to the target acid is achieved through a multi-step sequence centered around a key rearrangement-fluorination reaction. The general pathway is illustrated below.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid, a compound of interest in medicinal and agricultural chemistry. This document delves into its physicochemical properties, spectroscopic signature, and spatial conformation. While experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and provides a theoretical framework for its structural and reactive characteristics. The potential for this molecule as a building block in the synthesis of novel therapeutic and agrochemical agents is also explored, underpinned by an understanding of its molecular architecture.

Introduction

This compound (C₈H₅ClF₂O₂) is an aromatic carboxylic acid characterized by a 2-chlorophenyl group and a difluoroacetic acid moiety.[1] The presence of both chlorine and fluorine atoms on the molecule significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of bioactive compounds.[1] Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[1] This guide aims to provide a detailed understanding of the molecular structure of this compound to facilitate its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2] |

| Molecular Weight | 206.57 g/mol | [1] |

| CAS Number | 1150164-78-5 | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1] |

Stability and Reactivity: The compound is stable under standard laboratory conditions. The presence of the carboxylic acid group allows for typical acid-base reactions. The carbon-fluorine bonds are known for their high stability, which can impart metabolic resistance to molecules containing them.[1]

Molecular Structure and Conformational Analysis

A definitive experimental determination of the three-dimensional structure of this compound through X-ray crystallography has not been reported in the available literature. However, insights into its likely conformation can be inferred from related structures and computational modeling.

The key determinants of its conformation are the steric and electronic interactions between the 2-chlorophenyl ring and the difluoroacetic acid group. The rotational barrier around the C-C bond connecting these two moieties will dictate the overall shape of the molecule. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the ortho-chlorine atom and the difluoroacetic acid group.

Synthesis and Characterization

General Synthesis Approaches:

-

Direct Fluorination: This could involve the fluorination of a suitable precursor, such as 2-(2-chlorophenyl)acetic acid, using a fluorinating agent.

-

Multi-step Synthesis: A more likely approach involves a multi-step pathway, potentially starting from 2-chloroacetophenone or a related compound, followed by the introduction of the difluoroacetic acid moiety.

Characterization Workflow: The following diagram outlines a typical workflow for the characterization of a newly synthesized batch of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, its structural motifs suggest potential applications in several areas of research and development.

Medicinal Chemistry: The combination of a halogenated phenyl ring and a difluoroacetic acid group is found in various biologically active molecules. The 2-chlorophenyl group is a common substituent in central nervous system (CNS) active compounds and anti-inflammatory agents. The difluoroacetic acid moiety can act as a carboxylic acid bioisostere or contribute to improved pharmacokinetic properties.

Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and insecticides.[1] The specific substitutions on this compound could lead to novel agrochemicals with enhanced efficacy or improved environmental profiles.

Safety and Handling

Based on information for similar haloacetic acids, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential for applications in drug discovery and agrochemical research. While a comprehensive experimental characterization of its molecular structure is not yet publicly available, this guide provides a foundational understanding of its physicochemical properties and likely structural features based on related compounds. Further research, including single-crystal X-ray diffraction and detailed spectroscopic analysis, is warranted to fully elucidate its molecular architecture and unlock its full potential in various scientific disciplines.

References

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this context, 2-(2-chlorophenyl)-2,2-difluoroacetic acid has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for researchers and professionals in drug development. Notably, this compound is recognized as a component within the "Protein Degrader Building Blocks" family, highlighting its relevance in the synthesis of novel therapeutics.[2]

Physicochemical Properties and Data

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with a chlorine atom at the ortho position, attached to a difluoroacetic acid moiety.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][3] |

| Molecular Weight | 206.6 g/mol | [2][3] |

| CAS Number | 1150164-78-5 | [2][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Storage | Room temperature | [2] |

Synthesis of this compound: A Proposed Methodological Approach

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of analogous aryl-difluoroacetic acids. The following proposed protocol is a composite of established chemical transformations and provides a robust framework for its synthesis in a laboratory setting.

The proposed synthesis involves a multi-step process, which can be broadly categorized as:

-

Preparation of a suitable 2-chlorophenyl precursor.

-

Introduction of the difluoroacetate moiety.

-

Hydrolysis to the final carboxylic acid.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate (Intermediate)

This initial step involves the esterification of 2-chlorophenylacetic acid, a commercially available starting material.

-

Materials: 2-chlorophenylacetic acid, ethanol, sulfuric acid (catalytic amount).

-

Procedure:

-

To a solution of 2-chlorophenylacetic acid in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude ethyl 2-(2-chlorophenyl)acetate.

-

Purify the crude product by vacuum distillation.

-

Step 2: α,α-Difluorination of the Ester

This crucial step introduces the two fluorine atoms at the alpha position to the carbonyl group.

-

Materials: Ethyl 2-(2-chlorophenyl)acetate, a suitable fluorinating agent (e.g., Selectfluor®), a base (e.g., sodium hydride), and an anhydrous solvent (e.g., tetrahydrofuran).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of ethyl 2-(2-chlorophenyl)acetate in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to -78 °C and add a solution of the fluorinating agent (e.g., Selectfluor®) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate by column chromatography on silica gel.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Materials: Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate, lithium hydroxide (or sodium hydroxide), a mixture of THF and water.

-

Procedure:

-

Dissolve the purified ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate in a mixture of tetrahydrofuran and water.

-

Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of complex molecules with potential therapeutic applications.

A Key Component in Protein Degraders

One of the most significant applications of this compound is as a building block for protein degraders .[2] Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The this compound moiety can be incorporated into the linker region or as part of the ligand that binds to the E3 ubiquitin ligase or the target protein. The presence of the difluoromethyl group can enhance the metabolic stability of the linker and influence the overall conformation of the PROTAC, which is critical for its efficacy.

Caption: General structure of a PROTAC incorporating the subject moiety.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Beyond its role in protein degraders, this compound serves as a versatile intermediate in the synthesis of various other biologically active compounds.[1] Its derivatives may be explored for applications in agrochemicals, such as herbicides and insecticides.[1] The presence of both chlorine and fluorine atoms can contribute to enhanced efficacy and unique modes of action in these applications.

Safety and Handling

As with all halogenated acetic acids, this compound should be handled with care in a well-ventilated fume hood. It is considered corrosive and can cause irritation to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For the 4-chloro isomer, which is more extensively characterized, the hazards include being harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, and being harmful if inhaled.[4] It is reasonable to assume similar hazards for the 2-chloro isomer.

Conclusion

This compound is a valuable and versatile building block for medicinal and agricultural chemistry. Its unique combination of a chlorinated aromatic ring and a difluoroacetic acid moiety provides a scaffold with desirable physicochemical properties for the development of novel therapeutic agents, most notably in the exciting field of targeted protein degradation. While detailed synthetic procedures are not widely published, established methodologies for analogous compounds provide a clear path for its laboratory-scale preparation. As research into new therapeutic modalities continues to expand, the importance of specialized building blocks like this compound is set to grow, making it a compound of significant interest to researchers and drug development professionals.

References

The Advent and Evolution of Aryl-difluoroacetic Acids: A Technical Guide for the Modern Researcher

Introduction: The Strategic Value of the Difluoromethyl Group

Within the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design. The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Among the various fluorinated motifs, the difluoromethyl group (CF₂) has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amide functionalities. Aryl-difluoroacetic acids, as stable and accessible precursors to the Ar-CF₂ moiety, represent a critical class of building blocks for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the discovery, historical development, and modern synthetic strategies for accessing these pivotal compounds, offering both foundational knowledge and practical insights for researchers in the field.

I. Historical Perspectives: The Dawn of Organofluorine Chemistry and Early Synthetic Efforts

The journey to aryl-difluoroacetic acids is deeply rooted in the broader history of organofluorine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the introduction of fluorine into organic molecules.

The Swarts Reaction: A Foundational Halogen Exchange

One of the earliest practical methods for forming carbon-fluorine bonds was the halogen exchange reaction developed by Belgian chemist Frédéric Swarts in 1892.[1] The Swarts reaction traditionally involves the treatment of organic chlorides or bromides with inorganic fluorides, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅).[1] This method laid the groundwork for many subsequent fluorination strategies.

While Swarts' initial work did not specifically describe the synthesis of aryl-difluoroacetic acids, his principle of halogen exchange (Halex) became a key conceptual tool. An early approach to α,α-difluoroacetic acid derivatives involved the application of a Swarts-type reaction to α,α-dichloroacetic acid precursors. The harsh conditions and the often-toxic nature of the reagents, however, limited its broad applicability and spurred the search for milder and more selective methods.[2][3]

Conceptual Workflow: Swarts-Type Halogen Exchange

Caption: Swarts-type approach to aryl-difluoroacetic acids.

The Reformatsky Reaction: A Key Carbon-Carbon Bond Formation

A significant advancement came with the application of the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky.[4] This reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, which then adds to a carbonyl compound.[4] The use of ethyl bromodifluoroacetate as the α-halo ester component provided a direct route to β-hydroxy-α,α-difluoroesters.

This approach was particularly powerful as it allowed for the construction of the carbon skeleton and the introduction of the difluoroacetate moiety in a single step. The resulting β-hydroxy-α,α-difluoroesters could then be further manipulated, for instance, through dehydration and subsequent reduction, or the hydroxyl group could be removed reductively. Finally, hydrolysis of the ester would yield the target aryl-difluoroacetic acid.

Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via Reformatsky Reaction [5][6]

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

-

Addition of Reactants: A solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is added dropwise to the zinc suspension.

-

Reaction Execution: The reaction mixture is gently heated to initiate the reaction, which is typically exothermic. The mixture is then stirred at reflux for a specified time (e.g., 2-4 hours) until the starting materials are consumed (monitored by TLC or GC).

-

Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

II. Modern Synthetic Strategies: A Toolkit for the 21st-Century Chemist

The limitations of classical methods—namely, harsh reaction conditions, limited substrate scope, and the use of stoichiometric and often toxic reagents—have driven the development of a diverse array of modern synthetic protocols. These can be broadly categorized into nucleophilic and electrophilic fluorination strategies.

A. Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride anion (F⁻) as the key reagent. These methods are often employed in the final stages of a synthesis to convert a suitable precursor into the desired fluorinated product.

1. Deoxofluorination of α-Ketoesters

A prominent strategy involves the deoxofluorination of α-ketoesters, which can be prepared by the oxidation of the corresponding α-hydroxyesters or by other standard methods. Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, like Deoxo-Fluor®, are commonly used for this transformation.[7]

The mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride. This method is highly effective but requires careful handling of the fluorinating agents, which can be moisture-sensitive and thermally unstable.

Mechanism: Deoxofluorination with DAST

Caption: Mechanism of deoxofluorination of an α-ketoester.

B. Electrophilic Fluorination Approaches

Electrophilic fluorination strategies utilize reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. These methods have gained significant traction due to the development of stable, easy-to-handle N-F reagents.

1. Fluorination of Silyl Ketene Acetals

A powerful and widely used method involves the electrophilic fluorination of silyl ketene acetals derived from arylacetic esters. The silyl ketene acetal is generated in situ by treating the ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) and a silylating agent (e.g., trimethylsilyl chloride, TMSCl). This enolate equivalent is then quenched with an electrophilic fluorinating agent.

To achieve difluorination, the process is typically carried out in a stepwise manner. First, a monofluorinated intermediate is synthesized and isolated. This α-fluoro ester is then subjected to a second deprotonation/silylation and subsequent fluorination to install the second fluorine atom.

A variety of electrophilic fluorinating agents can be employed, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common due to their stability and reactivity.[7][8]

Experimental Protocol: Electrophilic Fluorination of an Arylacetic Ester Derivative [9]

-

Formation of the Silyl Ketene Acetal: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of the arylacetic ester (1.0 eq) in anhydrous THF is cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes. TMSCl (1.2 eq) is then added, and the reaction is allowed to warm to room temperature.

-

Fluorination: The solution containing the in situ-generated silyl ketene acetal is cooled back to -78 °C. A solution of NFSI (1.2 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the α-fluoroarylacetic ester.

-

Second Fluorination: The monofluorinated product is subjected to the same reaction sequence to install the second fluorine atom.

-

Hydrolysis: The resulting α,α-difluoroarylacetic ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide in THF/methanol).

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular aryl-difluoroacetic acid depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

| Synthetic Method | Key Precursor | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Swarts-Type Halex | α,α-Dichloroarylacetic ester | SbF₃, SbCl₅ | Utilizes readily available chlorinated precursors. | Harsh conditions, toxic reagents, often low yields. | 20-50% |

| Reformatsky Reaction | Aryl aldehyde/ketone | Ethyl bromodifluoroacetate, Zn | Forms C-C bond and introduces difluoroacetate in one step. | Requires activation of zinc, sensitive to moisture. | 60-85% |

| Deoxofluorination | α-Ketoarylacetic ester | DAST, Deoxo-Fluor® | High efficiency for carbonyl to CF₂ conversion. | Reagents are expensive, moisture-sensitive, and potentially hazardous. | 70-95% |

| Electrophilic Fluorination | Arylacetic ester | LDA, TMSCl, NFSI/Selectfluor® | Milder conditions, high functional group tolerance, reliable N-F reagents. | Requires strong base, often a two-step process for difluorination. | 65-90% (per step) |

IV. Modern Applications: Decarboxylative Functionalization

Aryl-difluoroacetic acids are not merely synthetic targets but are increasingly utilized as versatile synthons for the introduction of the difluoromethyl group into a wide range of organic molecules. A key strategy in this regard is decarboxylative functionalization. Under appropriate conditions (e.g., photoredox catalysis or with a silver catalyst), aryl-difluoroacetic acids can undergo decarboxylation to generate an α,α-difluoroarylmethyl radical. This highly reactive intermediate can then be trapped by a variety of radical acceptors, enabling a range of C-C and C-heteroatom bond-forming reactions. This approach has proven to be a powerful tool for late-stage functionalization in drug discovery programs.[10]

Logical Relationship: Decarboxylative Functionalization

Caption: Decarboxylative generation of a difluoromethyl radical.

Conclusion: An Evolving Field with a Bright Future

The synthesis of aryl-difluoroacetic acids has evolved significantly from the early days of organofluorine chemistry. The development from harsh, classical methods like the Swarts reaction to the more refined and versatile modern strategies involving electrophilic and nucleophilic fluorinating agents has provided chemists with a robust toolkit for accessing these valuable compounds. As the demand for sophisticated fluorinated molecules in the life sciences continues to grow, the importance of aryl-difluoroacetic acids as key building blocks is undeniable. Future research will likely focus on the development of even more efficient, catalytic, and enantioselective methods for their synthesis, as well as novel applications of these compounds in decarboxylative and other functionalization reactions, further expanding the horizons of modern drug discovery and materials science.

References

- 1. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frederic Swarts [chemedx.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Introduction

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its structural complexity, featuring a substituted aromatic ring and a difluoroacetic acid moiety, gives rise to distinct spectroscopic signatures. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

It is important to note that publicly available, experimentally derived spectra for this compound are limited. Therefore, this guide will focus on high-quality predicted data, thoroughly rationalized based on fundamental spectroscopic principles and data from analogous compounds. This approach not only provides a detailed characterization of the target molecule but also serves as a practical framework for interpreting the spectra of similarly complex fluorinated aromatic compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

dot

References

An In-depth Technical Guide to the Isomers of C8H5ClF2O2 for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical formula C8H5ClF2O2, with a primary focus on its most prominent isomer, 3-Chloro-2,4-difluorobenzoic acid, a key building block in the synthesis of modern pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and application of this important chemical entity.

Introduction to the Isomeric Landscape of C8H5ClF2O2

The molecular formula C8H5ClF2O2 represents several constitutional isomers of chlorodifluorobenzoic acid. The precise arrangement of the chloro and fluoro substituents on the benzoic acid core significantly influences the molecule's physicochemical properties, reactivity, and ultimately its utility in synthetic chemistry. While several isomers exist, this guide will concentrate on 3-Chloro-2,4-difluorobenzoic acid due to its established role as a crucial intermediate in the pharmaceutical industry. A comparative overview of other known isomers is also provided.

Core Focus: 3-Chloro-2,4-difluorobenzoic Acid

IUPAC Name: 3-chloro-2,4-difluorobenzoic acid[1] CAS Number: 154257-75-7[2] Molecular Formula: C₇H₃ClF₂O₂[2] Molecular Weight: 192.55 g/mol [1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-2,4-difluorobenzoic acid is paramount for its effective use in synthesis and formulation. The presence of two electronegative fluorine atoms and a chlorine atom on the aromatic ring significantly impacts its acidity, lipophilicity, and reactivity.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 174 - 178 °C | --INVALID-LINK-- |

| pKa (Predicted) | 2.84 ± 0.10 | --INVALID-LINK-- |

| logP (Predicted) | 2.3 | --INVALID-LINK-- |

| Solubility | Low in water, soluble in organic solvents like chloroform and ethanol. | --INVALID-LINK-- |

Spectroscopic Characterization

The unambiguous identification of 3-Chloro-2,4-difluorobenzoic acid relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral features.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by two aromatic protons. The proton at position 6 will appear as a doublet of doublets, split by the adjacent fluorine at position 5 and the meta-coupling to the proton at position 2. The proton at position 5 will also be a doublet of doublets, split by the adjacent fluorine at position 4 and the ortho-coupling to the proton at position 6. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms due to the lack of symmetry. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF).

2.2.3. FT-IR Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.[1]

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-F stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Cl stretch: A weaker absorption in the 600-800 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ range.

2.2.4. Mass Spectrometry

Mass spectrometry will show a molecular ion peak (M⁺) at m/z 192, with a characteristic M+2 isotope peak for the presence of one chlorine atom (approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of -OH, -COOH, and subsequent cleavages of the aromatic ring.

Synthesis and Reactivity

2.3.1. Synthetic Approach

3-Chloro-2,4-difluorobenzoic acid is a valuable synthetic intermediate, and its preparation is of significant interest. A common synthetic strategy involves the functionalization of a pre-existing substituted benzene ring. One plausible route, adapted from the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts from 2,4-difluoro-3-chlorobenzoic acid.[4][5] This highlights the importance of regioselective halogenation and subsequent derivatization.

A representative synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for 3-Chloro-2,4-difluorobenzoic acid.

2.3.2. Detailed Experimental Protocol (Representative)

The following is a representative, step-by-step methodology for a key transformation in the synthesis of a related compound, which illustrates the chemical principles involved. This protocol is for the nitration of 2,4-difluoro-3-chlorobenzoic acid, a potential precursor.[4][5][6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 2,4-difluoro-3-chlorobenzoic acid.

-

Acidic Medium: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture over crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure nitrated product.

2.3.3. Chemical Reactivity

The reactivity of 3-Chloro-2,4-difluorobenzoic acid is governed by the interplay of the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

-

Carboxylic Acid Group: The electron-withdrawing halogens increase the acidity of the carboxylic acid proton, making it a stronger acid than benzoic acid. This group readily undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine, chlorine, and carboxyl groups. Nucleophilic aromatic substitution is more favorable, particularly at positions activated by the electron-withdrawing groups.

Applications in Drug Development

The primary application of 3-Chloro-2,4-difluorobenzoic acid in drug development is as a key starting material for the synthesis of fluoroquinolone antibiotics.[4][5][6]

2.4.1. Role in Fluoroquinolone Synthesis

Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against a wide range of bacterial infections. The core structure of many fluoroquinolones contains a quinolone ring system, and 3-Chloro-2,4-difluorobenzoic acid provides a crucial fragment for the construction of this ring. The presence and position of the fluorine atoms are known to be critical for the antibacterial activity of these drugs.

2.4.2. Mechanism of Action of Derived Fluoroquinolones

Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][8][9][10] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve torsional stress during replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.

By inhibiting these enzymes, fluoroquinolones block bacterial DNA synthesis, leading to bacterial cell death.[1][] The interaction of the fluoroquinolone with the enzyme-DNA complex is key to its bactericidal effect.[9]

Caption: Simplified signaling pathway illustrating the mechanism of action of fluoroquinolone antibiotics.

Other Isomers of C8H5ClF2O2

While 3-Chloro-2,4-difluorobenzoic acid is a key isomer, others with the same molecular formula are also commercially available and may have applications in various fields of chemical synthesis.

| Isomer | CAS Number | Melting Point (°C) |

| 2-Chloro-4,5-difluorobenzoic acid | 110877-64-0[10][11][12][13][14] | 103-106[10][12][14] |

| 4-Chloro-2,5-difluorobenzoic acid | 132794-07-1 | 154-157[15] |

| 3-Chloro-2,6-difluorobenzoic acid | 1978-55-8 | 148-150 |

| 2-Chloro-3,5-difluorobenzoic acid | 203871-92-1 | 145-147 |

| 5-Chloro-2,4-difluorobenzoic acid | 124313-17-7 | 138-140 |

These isomers, while less documented in the context of major pharmaceutical applications compared to the 3-chloro-2,4-difluoro isomer, represent a rich source of structural diversity for medicinal chemists and materials scientists. Their distinct electronic and steric properties can be exploited to fine-tune the characteristics of target molecules.

Safety and Handling

Substituted benzoic acids, including the isomers of C8H5ClF2O2, should be handled with appropriate safety precautions in a laboratory setting.

-

Irritant: These compounds are typically irritating to the eyes, skin, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the particular isomer being used for detailed and up-to-date safety information.

Conclusion

The chemical formula C8H5ClF2O2 encompasses a group of valuable chlorodifluorobenzoic acid isomers. Among these, 3-Chloro-2,4-difluorobenzoic acid stands out as a critical building block in the synthesis of life-saving fluoroquinolone antibiotics. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective application in drug discovery and development. The other isomers also offer a palette of chemical diversity for the creation of novel molecules with tailored properties. This guide serves as a foundational resource for scientists and researchers working with these important chemical entities.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 3. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Chloro-4,5-difluorobenzoic acid | 110877-64-0 [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-Chloro-4,5-difluorobenzoic acid 99 110877-64-0 [sigmaaldrich.com]

- 15. 4-Chloro-2,5-difluorobenzoic acid Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

The Third-Generation Solution: A Technical Guide to Osimertinib (InChIKey KKGDBVUFFAFBFG-UHFFFAOYSA-N) in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Redefining the Landscape of EGFR-Mutated Non-Small Cell Lung Cancer

The compound represented by the InChIKey KKGDBVUFFAFBFG-UHFFFAOYSA-N is Osimertinib , a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Marketed under the brand name TAGRISSO®, Osimertinib has fundamentally altered the treatment paradigm for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][3] Its development was a direct response to the clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, primarily driven by the T790M "gatekeeper" mutation in the EGFR gene.[4][5] This guide provides an in-depth technical overview of Osimertinib, from its molecular mechanism of action to its practical applications in research and clinical settings.

Core Application: Overcoming T790M-Mediated Resistance in NSCLC

The primary and most critical application of Osimertinib lies in its efficacy against NSCLC tumors that have developed resistance to earlier-generation EGFR inhibitors like gefitinib and erlotinib.[4][6] This resistance is most commonly caused by the acquisition of a secondary mutation in exon 20 of the EGFR gene, T790M, which substitutes a threonine residue with a methionine at position 790.[5]

The T790M mutation was initially thought to cause resistance by sterically hindering the binding of first- and second-generation TKIs. However, it is now understood that the mutation increases the ATP affinity of the EGFR kinase domain, effectively reducing the potency of ATP-competitive inhibitors.[4][7] Osimertinib was specifically designed to overcome this challenge.[1] It selectively targets both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while sparing wild-type EGFR.[1][8] This selectivity contributes to a more favorable side-effect profile compared to its predecessors.[9]

Molecular Mechanism of Action: Covalent Inhibition of Mutant EGFR

Osimertinib's mechanism of action is centered on its ability to act as an irreversible inhibitor of the EGFR kinase.[10][11] It achieves this by forming a covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding site of the EGFR kinase domain.[1][6][10] This covalent binding permanently inactivates the receptor, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth.[10][11]

The key signaling cascades inhibited by Osimertinib include:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[12][13]

-

The PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.[10][12]

By effectively shutting down these pro-survival signals, Osimertinib induces apoptosis and inhibits the growth of EGFR-mutated tumors.

Signaling Pathway: EGFR Inhibition by Osimertinib

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Acquired Resistance to Osimertinib: The Next Therapeutic Hurdle

Despite its remarkable efficacy, acquired resistance to Osimertinib inevitably develops in most patients.[6][14] Understanding the mechanisms of this resistance is a critical area of ongoing research and drug development. The mechanisms can be broadly categorized as either EGFR-dependent or EGFR-independent.[14][15]

EGFR-Dependent Resistance

The most common EGFR-dependent resistance mechanism is the emergence of a tertiary mutation in the EGFR gene, C797S, which replaces the cysteine residue targeted by Osimertinib with a serine.[6][13] This substitution prevents the covalent binding of Osimertinib, rendering it ineffective.[13] Other less frequent EGFR mutations, such as L718Q and G796S, have also been identified.[6]

EGFR-Independent Resistance

These mechanisms involve the activation of alternative or "bypass" signaling pathways that circumvent the need for EGFR signaling to drive tumor growth.[2][15] Key bypass pathways include:

-

MET Amplification: Increased expression of the MET receptor tyrosine kinase can activate downstream signaling independently of EGFR.[6][13]

-

HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can provide an alternative signaling route.[2]

-

Activation of the RAS-MAPK Pathway: Mutations in downstream components like KRAS or NRAS can lead to constitutive activation of this pathway.[6][13]

-

Activation of the PI3K-AKT Pathway: Alterations in genes such as PIK3CA can also contribute to resistance.[6]

-

Phenotypic Transformation: In some cases, the tumor may undergo a histological transformation, for example, from adenocarcinoma to small cell lung cancer, which is not dependent on EGFR signaling.[14]

Logical Relationship of Osimertinib Resistance Mechanisms

Caption: Classification of acquired resistance mechanisms to Osimertinib.

Experimental Protocols and Analytical Methodologies

The study and clinical monitoring of Osimertinib necessitate robust analytical methods for its quantification in biological matrices.

Quantification of Osimertinib in Human Plasma by LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise measurement of Osimertinib concentrations in human plasma, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.[16][17]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., propranolol or a deuterated analog of Osimertinib).[16] b. Add 300 µL of acetonitrile to precipitate plasma proteins.[16] c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation: a. LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[16][17][18] b. Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18 or HyPURITY C18).[16][17] c. Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1-0.2% formic acid or ammonium acetate in water) and an organic phase (e.g., acetonitrile or methanol).[16][17][18] d. Flow Rate: Typically in the range of 0.3-0.7 mL/min.[16][18] e. Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection: a. Mass Spectrometer: A triple quadrupole mass spectrometer.[17] b. Ionization Source: Electrospray ionization (ESI) in positive ion mode.[16] c. Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Osimertinib and the internal standard, ensuring high selectivity and sensitivity.

4. Data Analysis: a. Construct a calibration curve using standards of known Osimertinib concentrations in blank plasma.[16] b. Quantify the concentration of Osimertinib in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Experimental Workflow for Osimertinib Quantification

Caption: Workflow for the quantification of Osimertinib in plasma by LC-MS/MS.

Clinical Significance and Future Directions

Osimertinib has demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in clinical trials for patients with EGFR-mutated NSCLC, both in the first-line setting and for those who have developed T790M-mediated resistance.[9][19] The FLAURA and FLAURA2 trials are landmark studies that have established Osimertinib, both as a monotherapy and in combination with chemotherapy, as a standard of care.[9][20]

Current and future research focuses on:

-

Combination Therapies: Investigating the efficacy of Osimertinib in combination with other targeted agents (e.g., MET inhibitors, MEK inhibitors) or chemotherapy to overcome or delay the onset of resistance.[13][20]

-

Novel Drug Delivery Systems: Developing new formulations, such as liposomal or nanoparticle-based delivery systems, to enhance the therapeutic index and potentially enable alternative routes of administration.[21][22][23]

-

Understanding and Targeting Resistance: Continued elucidation of novel resistance mechanisms to inform the development of fourth-generation EGFR TKIs and other therapeutic strategies.

Conclusion